molecular formula C8H5Br2N B15298168 2-Bromo-2-(3-bromophenyl)acetonitrile

2-Bromo-2-(3-bromophenyl)acetonitrile

Cat. No.: B15298168
M. Wt: 274.94 g/mol
InChI Key: DNXXRRRYXFSDHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-2-(3-bromophenyl)acetonitrile is an organic compound with the molecular formula C8H5Br2N It is a derivative of acetonitrile, where two bromine atoms are attached to the phenyl ring and the acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-(3-bromophenyl)acetonitrile typically involves the bromination of phenylacetonitrile. One common method is the reaction of phenylacetonitrile with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-2-(3-bromophenyl)acetonitrile involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The nitrile group can also engage in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-2-(3-bromophenyl)acetonitrile is unique due to the presence of two bromine atoms and the nitrile group, which confer specific reactivity and potential for diverse applications. Its structure allows for selective reactions and interactions, making it valuable in various fields of research and industry .

Properties

Molecular Formula

C8H5Br2N

Molecular Weight

274.94 g/mol

IUPAC Name

2-bromo-2-(3-bromophenyl)acetonitrile

InChI

InChI=1S/C8H5Br2N/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8H

InChI Key

DNXXRRRYXFSDHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C#N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.